![molecular formula C18H14F4N2O2 B2536454 1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide CAS No. 1334375-30-2](/img/structure/B2536454.png)
1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide
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Description
1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide, also known as DFB-DAZ, is a chemical compound that has garnered significant interest in the scientific research community due to its potential applications in drug development.
Scientific Research Applications
Antimicrobial Applications
- A study on the synthesis and biological evaluation of a series of novel compounds related to 1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide demonstrated moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Anticancer and Cytotoxic Applications
- Novel N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized, characterized, and showed cytotoxic effects on the MDA-MB-435-S-F breast cancer cell line (Kelly et al., 2007).
- Another study synthesized and characterized compounds for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer treatment (Hassan et al., 2014).
Drug Discovery and Development
- The use of 19F-NMR spectroscopy in a drug-discovery programme supported the selection of candidates for further development, including the study of potent human immunodeficiency virus (HIV) integrase inhibitors (Monteagudo et al., 2007).
Synthesis of Novel Compounds
- New solventless and metal-free synthesis methods have been developed for the antiepileptic drug rufinamide and analogues, demonstrating innovative approaches to drug synthesis and potential environmental benefits (Bonacorso et al., 2015).
- The synthesis and structural characterization of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents have been reported, showcasing the potential of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O2/c19-13-3-1-11(15(21)6-13)7-23-17(25)12-8-24(9-12)18(26)10-2-4-14(20)16(22)5-10/h1-6,12H,7-9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAEBCIGSXSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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